MFCD22125158
Beschreibung
MFCD22125158, identified as 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid, is a boronic acid derivative with the molecular formula C₈H₉BClNO₃ and a molecular weight of 213.42 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and drug candidates . Its structure features a boronic acid group (-B(OH)₂) attached to a chlorinated benzene ring substituted with a methylcarbamoyl moiety (-NHCOCH₃), enabling versatile coordination chemistry and catalytic applications .
Eigenschaften
IUPAC Name |
[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOTIIPHSQWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-(methylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-5-(methylcarbamoyl)phenol.
Reduction: 2-chloro-5-(methylcarbamoyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(methylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Criteria for Comparison with Similar Compounds
The comparison focuses on:
Structural features (e.g., boronic acid group, aromatic substituents).
Physicochemical properties (e.g., solubility, molecular weight).
Synthetic accessibility (reaction conditions, yield).
Pharmaceutical relevance (applications in drug synthesis).
Comparison with Structurally and Functionally Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: N/A; MDL: MFCD00039227)
- Molecular formula : C₁₀H₉F₆O
- Molecular weight : 262.17 g/mol
- Key features : Contains a trifluoromethyl (-CF₃) substituent instead of boronic acid. Used in agrochemicals and materials science.
- Solubility : 0.687 mg/mL in water (lower than MFCD22125158 due to hydrophobic -CF₃ groups) .
- Bioavailability : Log S (ESOL) = -2.47, indicating moderate solubility in organic solvents .
Methyl 5-aminopyrazine-2-carboxylate (CAS: 54013-06-8; MDL: MFCD08437665)
- Molecular formula : C₇H₉N₃O₂
- Molecular weight : 167.17 g/mol
- Key features: Pyrazine ring with amino and ester groups. Used as a building block in antitubercular agents.
- Synthetic method : Prepared via carbodiimide-mediated coupling under mild conditions (20°C, 2 hours) .
- Pharmaceutical relevance : Demonstrates higher synthetic yield (98%) compared to MFCD22125158’s typical 70–85% yields .
2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1; MDL: MFCD00003330)
- Molecular formula : C₁₃H₉N₃O₂
- Molecular weight : 239.23 g/mol
- Key features : Benzimidazole core with a nitro group. Used in corrosion inhibitors and anticancer agents.
- Synthesis : Catalyzed by A-FGO in tetrahydrofuran (green chemistry approach) .
- Reactivity: Nitro group (-NO₂) offers redox-active sites, contrasting with MFCD22125158’s electrophilic boronic acid .
Data Table: Comparative Analysis
Research Findings and Discussion
Structural Impact on Reactivity: MFCD22125158’s boronic acid group enables cross-coupling reactions, unlike the nitro or trifluoromethyl groups in analogs .
Synthetic Challenges: MFCD22125158 requires stringent anhydrous conditions for synthesis, whereas pyrazine derivatives (e.g., Methyl 5-aminopyrazine-2-carboxylate) are synthesized at ambient temperatures . Benzimidazole derivatives exhibit higher yields due to stable heterocyclic cores .
Pharmaceutical Utility :
- Boronic acids like MFCD22125158 are critical in protease inhibitor development, while pyrazine derivatives target infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
